Fluphenazine hydrochloride
CAS No.: 146-56-5
Cat. No.: VC21337332
Molecular Formula: C22H27ClF3N3OS
Molecular Weight: 474.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 146-56-5 |
---|---|
Molecular Formula | C22H27ClF3N3OS |
Molecular Weight | 474.0 g/mol |
IUPAC Name | 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;hydrochloride |
Standard InChI | InChI=1S/C22H26F3N3OS.ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;/h1-2,4-7,16,29H,3,8-15H2;1H |
Standard InChI Key | CUXQPMGPJPHNFO-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
Canonical SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
Appearance | White to Off-White Solid |
Melting Point | 235-237 °C |
Chemical Properties
Physical and Chemical Characteristics
Fluphenazine hydrochloride appears as a white or almost white crystalline powder . Its solubility profile shows that it is freely soluble in water, sparingly soluble in ethanol, very slightly soluble in acetone and chloroform, and practically insoluble in benzene and ether . The compound has three ionizable groups with pKa values of 3.65, 5.95, and 7.93 , which influence its behavior in solutions of varying pH.
The compound's physical properties contribute to its pharmaceutical formulation characteristics and bioavailability. The high water solubility facilitates its formulation into various dosage forms, including oral tablets, elixirs, and injectable solutions.
Stability and Degradation
Studies on forced degradation behavior of fluphenazine hydrochloride reveal that the compound is particularly susceptible to oxidative stress conditions, which produce the maximum degradation products . LC-MS/MS fragmentation studies have been employed to characterize these degradation products, leading to a more complete understanding of the degradation pathway for the drug .
This sensitivity to oxidation necessitates appropriate storage conditions and formulation techniques to maintain the stability of pharmaceutical preparations. Quality control and stability-indicating assays have been developed using liquid chromatography methods to ensure the integrity of fluphenazine hydrochloride in various dosage forms .
Pharmacological Properties
Mechanism of Action
Fluphenazine hydrochloride, like other phenothiazine derivatives, exerts its primary therapeutic effect by acting on the hypothalamus and depressing various components of the mesodiencephalic activating system . This system is involved in the control of basal metabolism, body temperature, wakefulness, vasomotor tone, emesis, and hormonal balance .
Pharmacokinetics
The pharmacokinetic profile of fluphenazine hydrochloride is characterized by:
-
Rapid absorption from the gastrointestinal tract and parenteral sites
-
Onset of action within 1 hour following oral or intramuscular administration
-
Peak serum concentrations reached within 0.5 hours after oral administration and 1.5-2 hours after intramuscular administration
-
Plasma elimination half-life of 14.7-15.3 hours following oral or intramuscular administration of the hydrochloride salt
-
Ability to cross the blood-brain barrier, with radioactivity detected in cerebrospinal fluid following administration
-
Excretion as unchanged drug, fluphenazine sulfoxide, and 7-hydroxyfluphenazine in feces, and as these compounds and their conjugates in urine
It's notable that the esterified form of fluphenazine (fluphenazine decanoate) has different pharmacokinetic properties, with a significantly longer duration of action (1-6 weeks) due to slow release from fatty tissues .
Clinical Applications
Approved Indications
Fluphenazine hydrochloride is primarily indicated for the treatment of psychotic disorders, most notably schizophrenia . Its efficacy in managing acute and chronic psychotic states has established it as a valuable therapeutic option in psychiatric practice. The drug may also be prescribed for other conditions at the discretion of healthcare providers, though these would be considered off-label uses.
Dosage Forms and Administration
Each tablet formulation contains specific colorants: D&C red #30 aluminum lake 30% (2 mg only) and erythrosine lake 40% (1 mg only) .
Conversion Between Dosage Forms
Clinical data indicate that approximately 20 mg of fluphenazine hydrochloride daily is equivalent to 25 mg of fluphenazine decanoate every 3 weeks . This represents an approximate conversion ratio of 12.5 mg of fluphenazine decanoate every 3 weeks for every 10 mg of fluphenazine hydrochloride daily .
For patients without prior phenothiazine therapy history, it is recommended to first administer the shorter-acting form (fluphenazine hydrochloride) for several weeks before initiating therapy with fluphenazine decanoate . This approach helps determine the patient's approximate dosage requirements and susceptibility to adverse effects .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume